molecular formula C24H21N5O2S B4177473 2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one

2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one

Cat. No.: B4177473
M. Wt: 443.5 g/mol
InChI Key: GDUDLMXTIQCMGZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a spiro[indole-3,4'-quinazoline] core fused with a 1,3-benzothiazole moiety. Key structural elements include:

  • A quinazoline ring with hydroxyl (-OH) and dimethyl substituents at positions 5' and 7', respectively.
  • A benzothiazole group linked via an amino bridge to the quinazoline core.
  • A spiro junction at the indole-quinazoline interface, which imposes conformational rigidity and may enhance binding specificity to biological targets .

The benzothiazole component is notable for its role in medicinal chemistry, as it is often associated with enzyme inhibition (e.g., kinases, proteases) and antimicrobial activity . The hydroxyl and dimethyl groups may influence solubility and metabolic stability.

Properties

IUPAC Name

2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethylspiro[1H-indole-3,4'-6,8-dihydro-1H-quinazoline]-2,5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-23(2)11-16-19(17(30)12-23)24(13-7-3-4-8-14(13)25-20(24)31)29-21(26-16)28-22-27-15-9-5-6-10-18(15)32-22/h3-10H,11-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDLMXTIQCMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)N=C(N2)NC5=NC6=CC=CC=C6S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with an appropriate indole derivative under acidic conditions, followed by cyclization and spiro-annulation to form the final product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, iodine, samarium triflate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The indole and quinazoline rings may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Reference
Target Compound C₂₄H₂₄N₄O₂S Spiro[indole-quinazoline] + benzothiazole, hydroxyl, dimethyl groups Potential anticancer, antimicrobial (specific targets under investigation)
2'-(1,3-Benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one C₂₁H₂₄N₄O₂ Benzoxazole instead of benzothiazole; cyclopentane spiro ring Limited reported activity; structural analog used in binding affinity studies
2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one C₂₀H₂₂N₄OS Cyclopentane spiro ring; lacks hydroxyl group Moderate enzyme inhibition in preliminary assays
2-(2,3-Dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one C₂₅H₂₆N₄O₃ Indole-quinazoline hybrid; trimethoxyphenyl substituent Antitumor activity (tubulin inhibition)
N-{3'-Acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide C₂₂H₂₂ClN₅O₃S Spiro[indole-thiadiazole] core; acetyl and chloro groups Antimicrobial (gram-positive bacteria); cytotoxicity studies ongoing

Key Findings from Comparative Analysis:

Benzothiazole vs. Benzoxazole derivatives (e.g., ) exhibit lower metabolic stability in vitro due to reduced resistance to oxidative degradation .

Spiro Architecture: The spiro[indole-quinazoline] system in the target compound offers greater conformational rigidity than non-spiro quinazoline derivatives (e.g., ), which may improve target selectivity .

Substituent Effects: The 5'-hydroxy group in the target compound distinguishes it from analogs lacking polar substituents (e.g., ’s cyclopentane derivative). This group may facilitate solubility and hydrogen bonding with biological targets .

Biological Activity Trends: Compounds with benzothiazole or thiadiazole moieties (e.g., target compound, ) show broader-spectrum antimicrobial activity compared to benzoxazole or indole-based analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Reactant of Route 2
Reactant of Route 2
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one

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